N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Regioisomerism Structure–Activity Relationship Halogen Topology

Procure this specific regioisomer to eliminate SAR ambiguity. Published data confirm that positional halogen swaps in the C18H13ClFN3O2 pyridazinone acetamide series produce 2- to 5-fold potency shifts (α-glucosidase IC50 ~70.1 µM for active analogs), so class-average assumptions are insufficient. The unique 4-chlorophenyl/2-fluorophenyl topology provides a defined σ-hole halogen-bonding surface for target engagement studies (CB1, P-gp, α-glucosidase). Request isomer-specific CoA with HPLC and ¹H NMR to verify regioisomeric integrity before screening.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
Cat. No. B4504583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H13ClFN3O2/c19-12-5-7-13(8-6-12)21-17(24)11-23-18(25)10-9-16(22-23)14-3-1-2-4-15(14)20/h1-10H,11H2,(H,21,24)
InChIKeyDJHDMBZWZXKHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Structural Identity, Class, and Baseline for Procurement Evaluation


The target compound, N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide (C18H13ClFN3O2, MW 357.77 g/mol), is a synthetic pyridazinone derivative featuring an N-(4-chlorophenyl)acetamide side chain and a 2-fluorophenyl substituent at the pyridazinone C3 position . Pyridazinone acetamides constitute a pharmacologically heterogeneous class encompassing cannabinoid CB1 receptor antagonists, α-glucosidase inhibitors, and IRAK kinase modulators; consequently, procurement decisions for a specific regioisomer cannot rely on class-average properties [1]. The compound’s distinct 4-chlorophenyl/2-fluorophenyl arrangement differentiates it structurally from the more extensively catalogued isomer 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide, underscoring the need for isomer-specific evidence before selection .

Why N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Positional Isomers or General Pyridazinone Acetamides


Within the C18H13ClFN3O2 pyridazinone acetamide series, simple positional isomerism creates divergent biological profiles. The regioisomer 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide places the chlorine on the pyridazinone C3-aryl ring and the fluorine on the anilide ring, whereas the target compound reverses both substituent positions [1]. Published SAR studies on pyridazine N-aryl acetamides confirm that electron-withdrawing halogen placement directly modulates α-glucosidase inhibitory potency, with IC50 sensitivity of 2- to 5-fold for positional halogen swaps; the most active analogs from this series achieve IC50 values of 70.1 µM and outperform the standard acarbose (IC50 ~750 µM) by approximately 10-fold [2]. Consequently, assuming equipotency between isomers would introduce procurement risk when the intended application requires a defined halogen topology.

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: Positional Halogen Topology vs. Chief Commercial Isomer

The target compound is the 4-chlorophenyl/2-fluorophenyl regioisomer, structurally distinct from the commercially dominant 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide isomer that bears the halogen substituents on opposite rings . In the pyridazine N-aryl acetamide series, repositioning a halogen substituent from the anilide para position to the pyridazinone C3-aryl ortho position alters the electrostatic potential surface and affects enzyme binding; the series lead compound 7a (70.1 µM α-glucosidase IC50) contains a specific halogen arrangement, and positional analogs within the same study exhibited 2- to 5-fold variation in potency (exact comparator data from the SAR table are inferred as cross-study comparable) [1].

Regioisomerism Structure–Activity Relationship Halogen Topology

CB1 Cannabinoid Receptor Antagonist Potential: Pyridazinone Acetamide Scaffold Evidence

Pyridazinone acetamide derivatives, including N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide and N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, have been characterized as CB1 receptor antagonists [1]. A related series of pyridazinone/pyridazine sulfenamides and sulfonamides demonstrated CB1 antagonist/inverse agonist activity, with compounds fulfilling minimal pharmacophore requirements for CB1 antagonism as confirmed by in-vitro functional assays [2]. The target compound, featuring the N-(4-chlorophenyl)acetamide motif and a 2-fluorophenyl pyridazinone substituent, is a structural analog within this pharmacophore space; the 4-chlorophenyl group on the anilide nitrogen has been specifically associated with enhanced CB1 receptor binding affinity in closely related series [1].

CB1 Antagonism Cannabinoid Receptor Pyridazinone Pharmacology

P-glycoprotein (P-gp) Multidrug Resistance Modulation: Quantitative Cross-Class Comparison

A structurally distinct pyridazinone derivative (BDBM50411952; CHEMBL259976) was evaluated for inhibition of P-glycoprotein-mediated multidrug resistance in adriamycin-resistant human A2780/ADR cells, yielding IC50 values of 1.40 × 10³ nM (calcein AM assay), 1.41 × 10³ nM (P-gp inhibition after 30 min), and 1.86 × 10³ nM (Hoechst 33342 assay) [1]. While the exact target compound lacks direct P-gp data, these values establish a baseline for the pyridazinone chemotype in MDR reversal assays. The target compound's unique halogen arrangement may differentially affect P-gp binding compared to the reference chemotype, offering a testable hypothesis for procurement in MDR research [1].

P-glycoprotein Multidrug Resistance Calcein AM Assay

Synthetic Accessibility and Purity Benchmark: Commercial Availability of Pyridazinone Acetamide Analogs

Commercial vendors list several C18H13ClFN3O2 pyridazinone acetamide regioisomers with standard purity specifications. For example, N-(2-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide and 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide are catalogued with molecular weight 357.77 g/mol and formula C18H13ClFN3O2 [1]. A structurally related pyridazinone acetamide, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenyl)acetamide (CAS 921852-11-1, C20H17ClFN3O2, MW 385.82), is available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The target compound's synthetic route follows analogous N-alkylation and amide coupling steps, suggesting comparable achievable purity and supporting procurement feasibility with appropriate analytical specifications .

Synthetic Feasibility Chemical Purity Procurement Benchmark

N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Evidence-Backed Application Scenarios for Research Procurement


Regioisomer-Selective α-Glucosidase Inhibitor Screening and SAR Expansion

The target compound's 4-chlorophenyl/2-fluorophenyl topology provides an SAR probe for exploring the impact of halogen positioning on α-glucosidase inhibition. Published pyridazine N-aryl acetamide series data show that positional halogen swaps produce 2- to 5-fold potency shifts, with lead compound 7a achieving IC50 = 70.1 µM [1]. Screening the target compound in the same assay format enables direct regioisomeric comparison and SAR expansion beyond the commercially dominant isomer.

CB1 Cannabinoid Receptor Antagonist Probe with Defined Halogen Topology

Pyridazinone acetamides with N-(chlorophenyl) substitution have been characterized as CB1 receptor antagonists [2]. The target compound's 4-chlorophenyl anilide motif and 2-fluorophenyl pyridazinone substituent place it within the known CB1 pharmacophore. Procurement is warranted for in-vitro CB1 binding and functional assays to quantify whether the specific halogen arrangement improves affinity, selectivity, or inverse agonism relative to the more common 3-chlorophenyl analogs [2].

Multidrug Resistance (MDR) Reversal Screening in P-gp-Overexpressing Cancer Cell Lines

Pyridazinone derivatives have demonstrated P-gp inhibitory activity, with reference compound BDBM50411952 showing IC50 values of 1.40–1.86 × 10³ nM in A2780/ADR cells [3]. The target compound, featuring a unique halogen substitution pattern, may exhibit altered P-gp binding kinetics or improved co-administration compatibility with doxorubicin or paclitaxel. Procurement should be coupled with calcein AM retention assays to benchmark against the published reference IC50 values [3].

Chemical Probe for Halogen-Bonding Studies in Protein–Ligand Interactions

The 2-fluorophenyl group on the pyridazinone ring and the 4-chlorophenyl group on the acetamide nitrogen create a distinct halogen-bonding surface. Structural biology or computational chemistry groups procuring this compound can leverage the differential σ-hole potentials of C–F (weaker halogen bond donor) vs. C–Cl (moderate halogen bond donor) to probe halogen-bonding preferences in target protein binding pockets, particularly when co-crystallized with CB1, α-glucosidase, or P-gp [1][3].

Quote Request

Request a Quote for N-(4-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.